molecular formula C18H30BF2NO4 B13608721 tert-Butyl (E)-4,4-difluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate

tert-Butyl (E)-4,4-difluoro-5-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azepane-1-carboxylate

Cat. No.: B13608721
M. Wt: 373.2 g/mol
InChI Key: AHHJGGBYRCGMMJ-OUKQBFOZSA-N
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Description

Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoro group: This step often involves the use of fluorinating agents under controlled conditions.

    Attachment of the dioxaborolan group: This is typically done through a borylation reaction, where a boron-containing reagent is introduced to the molecule.

    Addition of the tert-butyl ester group: This final step involves esterification, where the tert-butyl group is attached to the carboxylate moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Borylation: The dioxaborolan group allows for further borylation reactions, which can be useful in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Scientific Research Applications

Tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.

    Industry: The compound can be used in the production of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolan group can interact with biological molecules, potentially inhibiting or modifying their function. The difluoro group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The azepane ring provides structural rigidity, which can influence the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate include:

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of an azepane ring.

    Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound includes a pyrrolidine ring and a pyridine moiety.

    Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound contains a tetrahydropyran ring and a phenylsulfonyl group.

Properties

Molecular Formula

C18H30BF2NO4

Molecular Weight

373.2 g/mol

IUPAC Name

tert-butyl (5E)-4,4-difluoro-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azepane-1-carboxylate

InChI

InChI=1S/C18H30BF2NO4/c1-15(2,3)24-14(23)22-10-8-13(18(20,21)9-11-22)12-19-25-16(4,5)17(6,7)26-19/h12H,8-11H2,1-7H3/b13-12+

InChI Key

AHHJGGBYRCGMMJ-OUKQBFOZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCN(CCC2(F)F)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CCC2(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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